

Comparative Efficacy of N-(4-Aminophenyl)nicotinamide Derivatives in Oncology

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Compound of Interest

Compound Name: *N*-(4-Aminophenyl)nicotinamide

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An Objective Guide for Researchers and Drug Development Professionals

The **N-(4-aminophenyl)nicotinamide** scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with potent inhibitory activity against a range of key targets in oncology. This guide provides a comparative analysis of the efficacy of these derivatives, focusing on their roles as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DNA Methyltransferases (DNMTs). The data presented is compiled from peer-reviewed studies to aid researchers in navigating the structure-activity relationships and therapeutic potential of this chemical class.

I. Overview of N-(4-Aminophenyl)nicotinamide Derivatives as Anticancer Agents

Derivatives of the **N-(4-aminophenyl)nicotinamide** core have been extensively investigated for their potential to modulate critical pathways in cancer progression. Primarily, these compounds have been optimized to target:

- VEGFR-2: A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.^{[1][2]} Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.

- DNA Methyltransferases (DNMTs): A family of enzymes that catalyze the methylation of DNA. In cancer, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing.[3] Inhibiting DNMTs can reverse this epigenetic silencing and restore normal cellular function.

This guide will compare derivatives based on their in vitro inhibitory potency against these targets and their cytotoxic effects on various cancer cell lines.

II. Quantitative Comparison of Inhibitory Efficacy

The following tables summarize the in vitro efficacy of various **N-(4-aminophenyl)nicotinamide** derivatives and related analogues against their intended molecular targets and selected cancer cell lines.

Table 1: VEGFR-2 Inhibition

Compound Reference	Structure	VEGFR-2 IC ₅₀ (nM)	Cell Line	Cell Viability IC ₅₀ (μM)	Citation
Sorafenib (Reference)	N/A	90	-	-	[4]
Compound 8	Nicotinamide-hydrazone derivative	77.02	HCT-116	5.4	[2]
HepG2	7.1	[2]			
Compound 10	Nicotinamide-hydrazone derivative	51	HCT-116	6.48	[5]
MCF-7	8.25	[5]			
Compound 10 (Alt. Study)	Nicotinamide-hydrazone derivative	Sub-micromolar	HCT-116	15.4	[6]
HepG2	9.8	[6]			
Compound 7	Nicotinamide-hydrazone derivative	Sub-micromolar	HCT-116	15.7	[6]
HepG2	15.5	[6]			
Compound 4b	N-(4-aminophenyl)-substituted benzamide	136	-	-	[4]
Compound 4c	N-(4-aminophenyl)-substituted benzamide	192	-	-	[4]

Table 2: DNMT Inhibition

Compound Reference	Target	IC ₅₀ (μM)	Cell Line	Cytotoxicity IC ₅₀ (μM)	Citation
SGI-1027 (Reference)	DNMT1, 3A, 3B	Potent Inhibitor	Colon Cancer Cells	-	[3]
Compound 12	DNMT3A	Comparable to SGI-1027	Leukemia KG-1	Micromolar range	[3]
Compound 16	DNMT3A	Comparable to SGI-1027	Leukemia KG-1	Micromolar range	[3]
Compound 31	DNMT3A	Comparable to SGI-1027	Leukemia KG-1	Micromolar range	[3]
Compound 32	DNMT3A	Comparable to SGI-1027	Leukemia KG-1	Micromolar range	[3]

Note: Specific IC₅₀ values for SGI-1027 and its derivatives against DNMTs were not provided in the abstract, but their activity was reported as comparable to the parent compound and more potent against DNMT3A than DNMT1.[\[3\]](#)

III. Key Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison tables. Researchers should refer to the specific publications for detailed protocols.

VEGFR-2 Kinase Inhibition Assay

- Objective: To determine the concentration of the derivative required to inhibit 50% of VEGFR-2 kinase activity (IC₅₀).
- Methodology: A common method is an in vitro kinase assay using purified recombinant human VEGFR-2.
- Procedure:

- The kinase reaction is initiated in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
- The test compound is added at various concentrations.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) or through ELISA with a phospho-specific antibody.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability / Cytotoxicity Assay

- Objective: To measure the concentration of the derivative that causes 50% reduction in cancer cell viability (IC₅₀).
- Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is frequently used.
- Procedure:
 - Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with the test compounds at a range of concentrations for a specified period (e.g., 48 or 72 hours).
 - For an MTT assay, the MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
 - The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
 - For an SRB assay, cells are fixed, and the cellular protein is stained with SRB dye. The bound dye is solubilized, and absorbance is measured.

- The IC_{50} value is determined by plotting the percentage of viable cells against the log of the compound concentration.

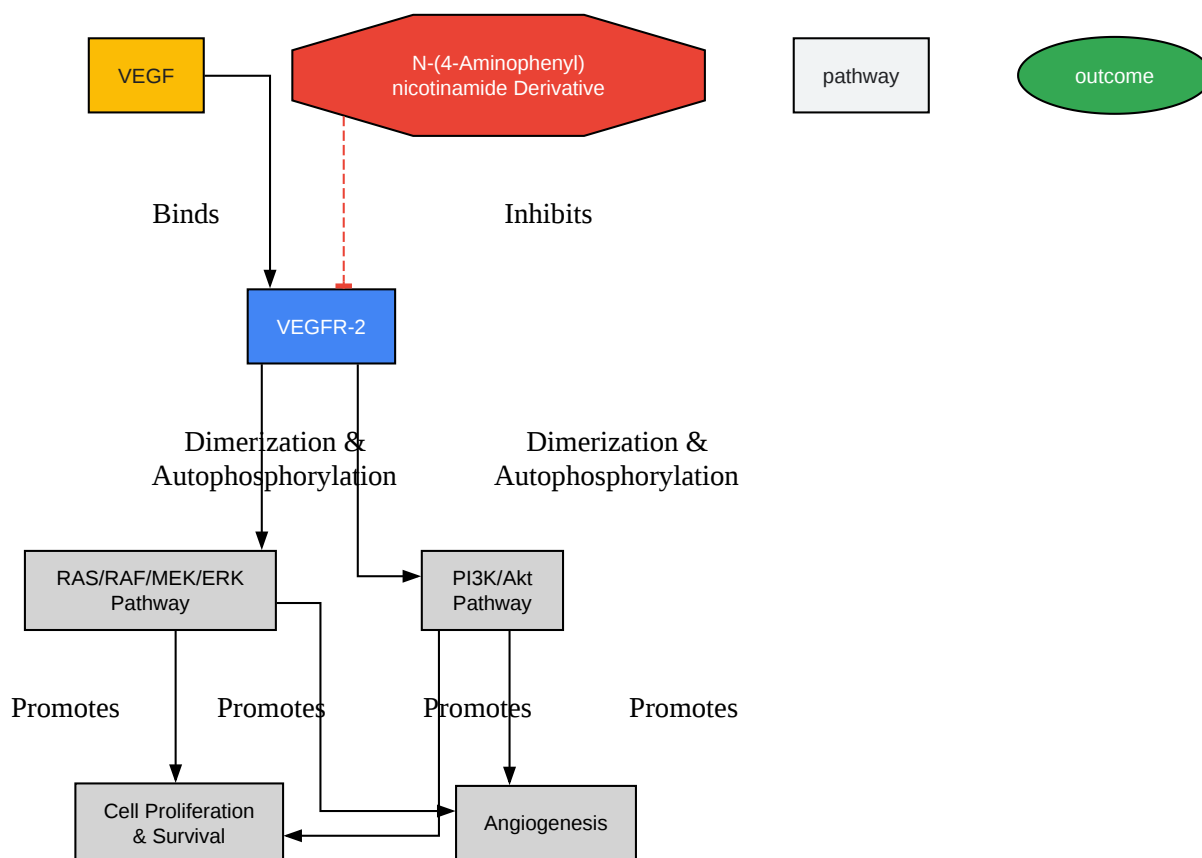
DNMT Activity Assay

- Objective: To quantify the inhibitory effect of the derivatives on DNA methyltransferase activity.
- Methodology: An in vitro assay using recombinant human DNMT1, DNMT3A, or DNMT3B.
- Procedure:
 - The reaction mixture includes the DNMT enzyme, a DNA substrate (e.g., poly(dI-dC)), and the methyl donor S-adenosylmethionine (SAM), often radiolabeled ($[^3H]$ -SAM).
 - Test compounds are added at varying concentrations.
 - The reaction is incubated to allow for the transfer of the methyl group to the DNA substrate.
 - The reaction is stopped, and the radiolabeled methylated DNA is captured and quantified using a scintillation counter.
 - IC_{50} values are calculated from the dose-response curve.

IV. Visualizing Pathways and Workflows

Signaling Pathways and Experimental Logic

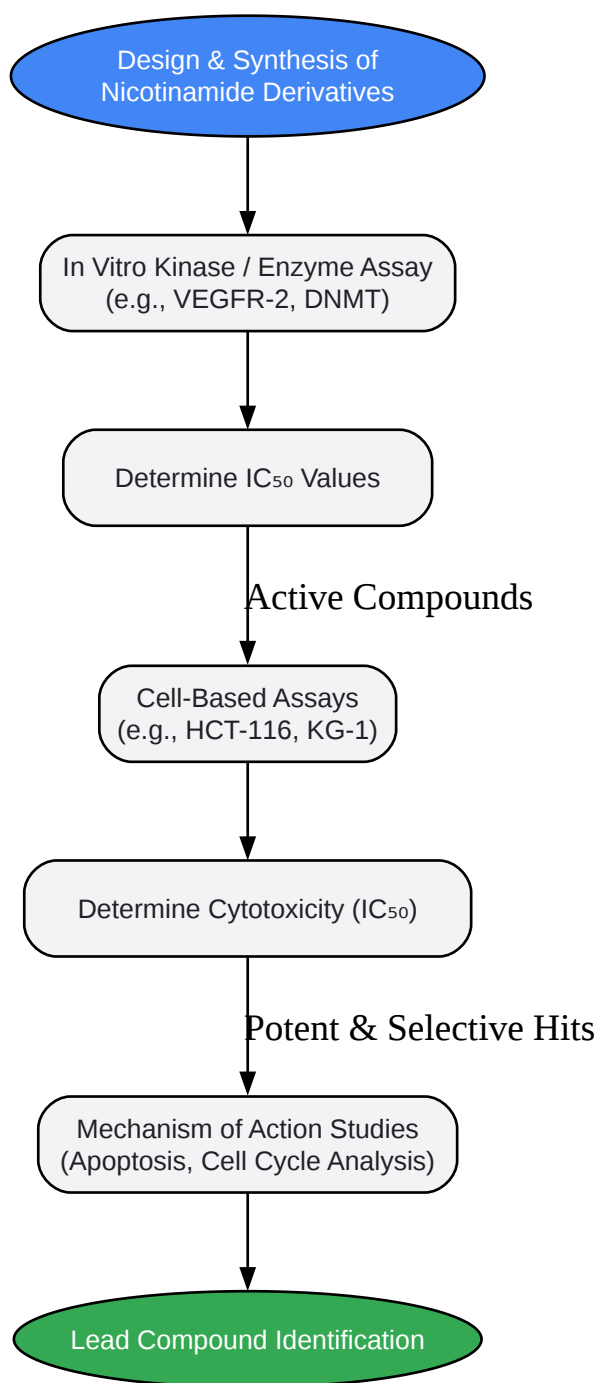
The following diagrams illustrate the key signaling pathways targeted by these derivatives and a typical workflow for their evaluation.



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Caption: VEGFR-2 signaling pathway and point of inhibition.

Caption: Mechanism of DNMT inhibition and gene re-expression.



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Caption: General workflow for evaluating novel inhibitors.

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